cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heterocyclic compound featuring a hexahydroquinoline core with a 4-methylphenyl substituent at position 4 and a cyclopentyl ester at position 3. The 5-oxo group introduces polarity, while the cyclopentyl ester contributes to lipophilicity, which may impact solubility and bioavailability. This compound is structurally related to a broader class of hexahydroquinoline carboxylates, which have been studied for their biological activities, including enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-15-9-11-17(12-10-15)22-21(24(28)29-18-7-5-6-8-18)16(2)26-19-13-25(3,4)14-20(27)23(19)22/h9-12,18,22,26H,5-8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNVEMZHCUOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structure incorporates a cyclopentyl group and a carboxylate moiety, which are significant for its biological activities and potential medicinal applications. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 424.5 g/mol. The structure features multiple functional groups that contribute to its reactivity and interaction with biological targets.
The mechanism of action involves the compound's ability to interact with various biological targets. It is hypothesized that the presence of substituents on the quinoline ring facilitates binding to specific enzymes or receptors, modulating their activity. This interaction can lead to diverse pharmacological effects.
Biological Activity Overview
Research indicates that hexahydroquinoline derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown promising results against various pathogens.
- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways.
- Cholinesterase Inhibition : Certain derivatives have been studied for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Data Table: Biological Activities and Findings
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against bacteria | |
| Anti-inflammatory | Inhibition in carrageenan model | |
| Cholinesterase Inhibition | IC50 values indicating potency |
Case Studies
- Antimicrobial Evaluation : A study evaluated various derivatives of hexahydroquinolines for their antimicrobial properties. Cyclopentyl derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Potential : Research focused on the inhibition of cholinesterases revealed that certain derivatives exhibited IC50 values in the low micromolar range against AChE and BChE. This suggests potential therapeutic applications in Alzheimer's disease.
- Anti-inflammatory Studies : In vivo studies using carrageenan-induced edema models showed that some hexahydroquinoline derivatives significantly reduced inflammation compared to standard anti-inflammatory agents.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Hexahydroquinoline Derivatives
Key Observations:
Benzyl esters () exhibit higher melting points (148–150°C) due to aromatic stacking interactions, whereas ethyl esters () show lower melting points (197–198°C) despite nitro group polarity.
Aryl Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in ) deshield aromatic protons (δ 8.09–9.22) and increase compound polarity.
- The 4-methylphenyl group in the target compound provides moderate electron-donating effects, with a characteristic methyl signal at δ ~2.3–2.5 .
Biological Activity :
- Bulky ester groups (e.g., cyclopentyl, benzyl) and methyl substitutions at positions 2 and 7 correlate with enhanced inhibitory activity, as seen in .
Spectroscopic and Crystallographic Comparisons
NMR Data :
- Crystallography: Ethyl 4-phenyl derivatives () exhibit puckered hexahydroquinoline rings, with hydrogen bonding influencing crystal packing. The cyclopentyl group in the target compound may induce similar conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
